molecular formula C7H14ClN B12120560 3-methylhex-1-yn-3-amine;hydrochloride CAS No. 108575-33-3

3-methylhex-1-yn-3-amine;hydrochloride

Cat. No.: B12120560
CAS No.: 108575-33-3
M. Wt: 147.64 g/mol
InChI Key: KLVKSLSIYDBUCU-UHFFFAOYSA-N
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Description

3-methylhex-1-yn-3-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of hex-1-yne, featuring a methyl group and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylhex-1-yn-3-amine;hydrochloride typically involves the reaction of 3-methylhex-1-yne with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of the amine group to the alkyne.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-methylhex-1-yn-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The amine group can be substituted with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or hydroxylating agents (H2O2) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes or alkenes.

    Substitution: Produces halogenated or hydroxylated derivatives.

Scientific Research Applications

3-methylhex-1-yn-3-amine;hydrochloride is used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylhex-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylhex-1-yn-3-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its reactivity and applications may differ from similar compounds, making it valuable in specific research and industrial contexts.

Properties

CAS No.

108575-33-3

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

3-methylhex-1-yn-3-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-6-7(3,8)5-2;/h2H,4,6,8H2,1,3H3;1H

InChI Key

KLVKSLSIYDBUCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#C)N.Cl

Origin of Product

United States

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